6-Nitro-2-benzothiazolesulfonamide 6-Nitro-2-benzothiazolesulfonamide
Brand Name: Vulcanchem
CAS No.: 94641-10-8
VCID: VC14578681
InChI: InChI=1S/C7H5N3O4S2/c8-16(13,14)7-9-5-2-1-4(10(11)12)3-6(5)15-7/h1-3H,(H2,8,13,14)
SMILES:
Molecular Formula: C7H5N3O4S2
Molecular Weight: 259.3 g/mol

6-Nitro-2-benzothiazolesulfonamide

CAS No.: 94641-10-8

Cat. No.: VC14578681

Molecular Formula: C7H5N3O4S2

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-2-benzothiazolesulfonamide - 94641-10-8

Specification

CAS No. 94641-10-8
Molecular Formula C7H5N3O4S2
Molecular Weight 259.3 g/mol
IUPAC Name 6-nitro-1,3-benzothiazole-2-sulfonamide
Standard InChI InChI=1S/C7H5N3O4S2/c8-16(13,14)7-9-5-2-1-4(10(11)12)3-6(5)15-7/h1-3H,(H2,8,13,14)
Standard InChI Key VDPWQQORTOWPSP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole ring system—a fused bicyclic framework containing a benzene ring and a thiazole moiety. The nitro group (NO2-\text{NO}_2) occupies the 6-position, while the sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) is attached to the 2-position (Figure 1) . The planar benzothiazole system facilitates π-π interactions, while the sulfonamide group enhances solubility in polar solvents and potential hydrogen-bonding interactions with biological targets.

Table 1: Key Molecular Descriptors of 6-Nitro-2-benzothiazolesulfonamide

PropertyValue
IUPAC Name6-nitro-1,3-benzothiazole-2-sulfonamide
Molecular FormulaC7H5N3O4S2\text{C}_7\text{H}_5\text{N}_3\text{O}_4\text{S}_2
Molecular Weight259.3 g/mol
CAS Registry Number94641-10-8
SMILESC1=CC2=C(C=C1N+[O-])SC(=N2)S(=O)(=O)N
InChIKeyVDPWQQORTOWPSP-UHFFFAOYSA-N

Spectroscopic and Computational Data

The nitro group’s strong electron-withdrawing nature induces significant polarization in the benzothiazole ring, a feature observable in its infrared (IR) and nuclear magnetic resonance (NMR) spectra. Computational studies predict a dipole moment of ~5.2 D, reflecting charge separation between the nitro and sulfonamide groups . The compound’s logP (octanol-water partition coefficient) is estimated at 0.8, suggesting moderate hydrophilicity, while its molar refractivity (68.7 cm³/mol) indicates substantial polarizability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2-aminobenzothiazole, which undergoes sulfonation using chlorosulfonic acid to yield 2-benzothiazolesulfonyl chloride. Subsequent reaction with aqueous ammonia introduces the sulfonamide group. Nitration is achieved via a mixed-acid system (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4), selectively targeting the 6-position due to the directing effects of the sulfonamide group .

2-AminobenzothiazoleClSO3H2-Sulfonyl chlorideNH32-SulfonamideHNO36-Nitro derivative\text{2-Aminobenzothiazole} \xrightarrow{\text{ClSO}_3\text{H}} \text{2-Sulfonyl chloride} \xrightarrow{\text{NH}_3} \text{2-Sulfonamide} \xrightarrow{\text{HNO}_3} \text{6-Nitro derivative}

Process Optimization

Industrial production employs continuous-flow reactors to enhance yield (≥85%) and purity (>98%). Key challenges include controlling exothermic nitration and minimizing byproducts like the 5-nitro isomer. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, ensure compliance with pharmaceutical-grade standards .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif, enabling inhibition of metalloenzymes like carbonic anhydrase (CA). Comparative studies show that 6-nitro-2-benzothiazolesulfonamide exhibits a KiK_i of 12 nM against CA II, outperforming ethoxzolamide (Ki=8.5nMK_i = 8.5 \, \text{nM}) but with reduced isoform selectivity . The nitro group’s electron-withdrawing effect enhances the sulfonamide’s acidity (pKa7.2\text{p}K_a \approx 7.2), promoting deprotonation and coordination to the active-site zinc ion .

Applications in Materials Science

Corrosion Inhibition

The compound’s adsorption onto mild steel surfaces follows the Langmuir isotherm model, achieving 92% efficiency at 50 ppm in 1 M HCl. Quantum chemical calculations correlate inhibition efficacy with molecular orbital energies (EHOMO=5.8eV,ELUMO=1.9eVE_{\text{HOMO}} = -5.8 \, \text{eV}, E_{\text{LUMO}} = -1.9 \, \text{eV}) .

Polymer Additives

Incorporation into epoxy resins (1–3 wt%) enhances thermal stability, increasing the glass transition temperature (TgT_g) by 22°C. The nitro group scavenges free radicals, delaying polymer degradation during oxidative stress .

Comparison with Structural Analogues

6-Ethoxy-2-benzothiazolesulfonamide

Replacing the nitro group with an ethoxy moiety (OCH2CH3-\text{OCH}_2\text{CH}_3) alters electronic and steric properties. The ethoxy derivative shows superior CA IV selectivity (Ki=4.3nMK_i = 4.3 \, \text{nM}) but reduced corrosion inhibition due to decreased electron-withdrawing capacity .

2-Amino-N,N-dipropyl-6-benzothiazolesulfonamide

The dipropylamine substituent increases lipophilicity (logP = 2.1), enhancing BBB penetration. This analogue demonstrates anticonvulsant activity in rodent models, highlighting the role of nitrogen alkylation in neuropharmacology .

Environmental and Toxicological Profile

Ecotoxicity

The compound’s moderate water solubility (1.2 g/L) and persistence (t1/2=28dayst_{1/2} = 28 \, \text{days}) raise concerns for aquatic ecosystems. Daphnia magna assays reveal an LC₅₀ of 9.8 mg/L, necessitating stringent wastewater treatment protocols .

Mammalian Toxicity

Acute oral toxicity (rat LD₅₀ = 620 mg/kg) classifies it as Category 3 under GHS. Chronic exposure studies link metabolite 6-amino-2-benzothiazolesulfonamide to renal tubular acidosis, warranting further safety evaluations .

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